molecular formula C18H23NO2S B255872 (E)-N-(1-adamantyl)-2-phenylethenesulfonamide

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide

Cat. No. B255872
M. Wt: 317.4 g/mol
InChI Key: XOPNXCMEDPFZAW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide, also known as APES, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide has been shown to act as an antagonist at certain ion channels, including the NMDA receptor and TRPV1 channel. (E)-N-(1-adamantyl)-2-phenylethenesulfonamide binds to specific sites on these ion channels, blocking their activity and preventing the influx of ions into the cell. This mechanism of action has potential applications in the treatment of various neurological and pain-related disorders.
Biochemical and Physiological Effects:
(E)-N-(1-adamantyl)-2-phenylethenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. (E)-N-(1-adamantyl)-2-phenylethenesulfonamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for specific ion channels. However, (E)-N-(1-adamantyl)-2-phenylethenesulfonamide has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several potential future directions for the use of (E)-N-(1-adamantyl)-2-phenylethenesulfonamide in scientific research. One area of interest is the development of (E)-N-(1-adamantyl)-2-phenylethenesulfonamide analogs with improved potency and selectivity for specific ion channels. Another area of interest is the use of (E)-N-(1-adamantyl)-2-phenylethenesulfonamide in the study of other ion channels and transporters, such as the GABA receptor and the dopamine transporter. Additionally, the potential therapeutic applications of (E)-N-(1-adamantyl)-2-phenylethenesulfonamide in the treatment of neurological and pain-related disorders warrant further investigation.

Synthesis Methods

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide can be synthesized using various methods, including the reaction of adamantyl chloride with sodium sulfite, followed by the reaction with phenylacetylene. Another method involves the reaction of adamantylamine with phenylacetylene in the presence of a copper catalyst. The synthesis of (E)-N-(1-adamantyl)-2-phenylethenesulfonamide requires careful control of reaction conditions, and the purity of the final product is critical for its applications in research.

Scientific Research Applications

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide has been used in various scientific research applications, including the study of ion channels, receptors, and transporters. (E)-N-(1-adamantyl)-2-phenylethenesulfonamide has been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. (E)-N-(1-adamantyl)-2-phenylethenesulfonamide has also been used to study the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception.

properties

Product Name

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-N-(1-adamantyl)-2-phenylethenesulfonamide

InChI

InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2/b7-6+

InChI Key

XOPNXCMEDPFZAW-VOTSOKGWSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)/C=C/C4=CC=CC=C4

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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